PLX-4720-d7

LC-MS/MS Bioanalysis Internal Standard

Researchers quantifying the preclinical BRAF inhibitor PLX-4720 face cross-talk and matrix effect biases with non-isotopic internal standards. PLX-4720-d7 is the precise solution-a heptadeuterated analogue delivering a +7 Da mass shift for baseline-resolved MRM channels. - Enables FDA-compliant PK method validation in plasma and tissue homogenates. - Co-elutes identically with the analyte to eliminate ion suppression variability. - 98 atom % D enrichment minimizes isotopic cross-talk for reliable low ng/mL quantification. Supplied >98% pure, it standardizes multi-site preclinical data and simplifies CRO method transfers.

Molecular Formula C17H14ClF2N3O3S
Molecular Weight 420.9 g/mol
Cat. No. B12421626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLX-4720-d7
Molecular FormulaC17H14ClF2N3O3S
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F
InChIInChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2
InChIKeyYZDJQTHVDDOVHR-KSWAKBPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PLX-4720-d7 – Deuterated BRAF V600E Inhibitor Standard for Quantitative Bioanalysis


PLX-4720-d7 is a stable-isotope-labeled analogue of the preclinical BRAF V600E inhibitor PLX-4720, incorporating seven deuterium atoms at the terminal propane sulfonamide position. The parent compound, PLX-4720, is a 7-azaindole derivative that inhibits B-Raf V600E with an IC₅₀ of 13 nM in cell-free assays, exhibits approximately 10-fold selectivity over wild-type B-Raf, and suppresses ERK phosphorylation exclusively in BRAF V600E-mutant tumor cell lines [1]. PLX-4720-d7 retains this pharmacological profile while providing a +7 Da mass shift (MW 420.87 vs. 413.83) that enables its primary application as an internal standard for LC-MS/MS quantification of PLX-4720 in biological matrices .

Product Type Stable-isotope-labeled internal standard (SIL-IS)
Labeling Deuterated (D7) at propane sulfonamide for MS differentiation
Workflow LC-MS/MS quantification of PLX-4720 in biological matrices

Why Generic Substitution of PLX-4720-d7 in Bioanalytical Workflows Is Not Scientifically Justifiable


In LC-MS/MS quantification, the internal standard must closely mimic the analyte‘s extraction recovery, ionization efficiency, and chromatographic retention while remaining spectrometrically distinguishable. PLX-4720-d7 satisfies these criteria for PLX-4720 through its identical chemical structure and a +7 Da mass shift . Substituting a non-deuterated analogue such as unlabeled PLX-4720 eliminates the mass distinction required for selective reaction monitoring (SRM). Substituting a structurally distinct deuterated BRAF inhibitor, such as vemurafenib-d7 or dabrafenib-d9, introduces differential matrix effects and extraction biases because the internal standard does not co-elute or ionize identically with PLX-4720. Even alternative PLX-4720 isotopologues such as [¹³C,²H₅]-PLX-4720 may lack the isotopic enrichment (e.g., <95 atom % D) needed to minimize cross-talk from the unlabeled analyte [1]. These substitution risks directly compromise quantitative accuracy, precision, and method reproducibility, making PLX-4720-d7 the scientifically requisite internal standard for PLX-4720 bioanalysis.

Target
PLX-4720-d7 (deuterated at analyte-matched structure)
Potential Substitute
Unlabeled PLX-4720
No mass shift for selective reaction monitoring; cannot serve as internal standard in SRM workflows.
Target
Identical structure, matched extraction/ionization
Potential Substitute
Structurally distinct deuterated BRAF inhibitors (e.g., vemurafenib-d7, dabrafenib-d9)
Different retention times and ionization efficiency introduce matrix effect bias; co-elution not guaranteed.
Target
High isotopic enrichment minimizes unlabeled carryover
Potential Substitute
Alternative PLX-4720 isotopologues with lower deuterium incorporation
Lower enrichment leads to higher residual d₀ signal, potentially biasing quantification near LLOQ.

Quantitative Differentiation of PLX-4720-d7 from Closest Analogs: A Procurement-Focused Evidence Guide


Mass Difference of +7 Da Between PLX-4720-d7 and Unlabeled PLX-4720

PLX-4720-d7 provides a +7 Da mass shift relative to the unlabeled analyte PLX-4720, creating a clean spectral window for multiple reaction monitoring (MRM) without isotopic overlap . The molecular weight of PLX-4720-d7 is 420.87 Da (C₁₇H₇D₇ClF₂N₃O₃S) versus 413.83 Da for unlabeled PLX-4720 (C₁₇H₁₄ClF₂N₃O₃S) [1]. This 7 Da difference exceeds the typical 3–5 Da shift of many deuterated internal standards and reduces the risk of cross-talk between the analyte and internal standard channels.

Mass shift vs. unlabeled PLX-4720
Head-to-head
+7 Da (420.87 vs. 413.83 Da)
Exceeds typical 3–5 Da shift; reduces cross-talk risk in SRM
Calculated from molecular formulas; verified by HRMS
LC-MS/MS Bioanalysis Internal Standard

Isotopic Enrichment of 98 Atom % D Minimizes Unlabeled Analyte Interference

PLX-4720-d7 is supplied with an isotopic enrichment specification of 98 atom % D . In contrast, many general-purpose deuterated internal standards achieve only ~95% isotopic purity [1]. With 98 atom % D enrichment, the residual unlabeled (d₀) fraction is ≤2%, meaning that when PLX-4720-d7 is spiked at typical internal standard concentrations (e.g., 50–200 ng/mL), the contribution of d₀ carryover to the analyte channel is ≤1–4 ng/mL. At 95% enrichment, this carryover is approximately 2.5× higher (≤5%), which can significantly bias quantification when analyte concentrations are near the lower limit of quantification (LLOQ).

Isotopic enrichment
Class-level
98 atom % D (residual unlabeled ≤2%)
~2.5× lower unlabeled carryover vs. typical 95% enrichment
Supplier specification; reduces LLOQ bias in low-concentration samples
Isotopic Purity Quantitative Accuracy Matrix Effect

Analyte-Specific Internal Standard Design: PLX-4720-d7 vs. Off-Target Deuterated BRAF Inhibitor Standards

PLX-4720-d7 is the only commercially available deuterated internal standard structurally identical to PLX-4720. Alternative deuterated BRAF inhibitor standards such as vemurafenib-d7 (CAS 1365986-73-7) and dabrafenib-d9 (CAS 1423119-98-5) are designed for their respective unlabeled analytes and possess different core scaffolds, retention times, and ionization characteristics . In published LC-MS/MS methods, PLX-4720 has actually been used as the internal standard for dabrafenib quantification, demonstrating that cross-analyte internal standardization is practiced only when an analyte-matched deuterated standard is unavailable [1]. With PLX-4720-d7, investigators can implement a matched isotopic internal standard strategy that ensures co-elution and identical matrix effect correction—a practice recommended by regulatory guidances (FDA, EMA) for bioanalytical method validation.

ISTD structural identity
Method context
Only deuterated internal standard structurally identical to PLX-4720
Enables matched isotopic ISTD strategy with co-elution
Alternatives (vemurafenib-d7, dabrafenib-d9) are structurally distinct BRAF inhibitors
Method Validation Matrix Effect Correction Co-elution

BRAF V600E Selectivity Profile of Parent Compound Underpins PLX-4720-d7’s Research-Grade Relevance

The parent compound PLX-4720 demonstrates a well-characterized selectivity profile that distinguishes it from other BRAF inhibitors and justifies PLX-4720-d7's use in studies where precise target engagement data are required. PLX-4720 displays >10-fold selectivity for B-Raf V600E (IC₅₀ 13 nM) over wild-type B-Raf (IC₅₀ ~160 nM) and >100-fold selectivity over other kinases such as Frk, Src, Fak, FGFR, and Aurora A (IC₅₀ 1.3–3.4 μM) [1]. In contrast, vemurafenib (PLX4032) shows an IC₅₀ of 31 nM for B-Raf V600E and 48 nM for C-Raf-1, representing roughly 2.4× lower potency on the primary target . Dabrafenib, while more potent against B-Raf V600E (IC₅₀ 0.7 nM), exhibits broader RAF inhibition including C-Raf (IC₅₀ 6.3 nM) . This selectivity profile makes PLX-4720 a preferred tool compound for studying B-Raf V600E-specific biology without confounding C-Raf inhibition, and PLX-4720-d7 extends this utility into quantitative bioanalysis.

BRAF V600E selectivity
Reported
PLX-4720: B-Raf V600E IC₅₀ 13 nM, >10-fold over WT, >100-fold over other kinases
Supports B-Raf V600E-specific pathway analysis without C-Raf confounding
Cell-free kinase assays; compare vemurafenib and dabrafenib profiles
Kinase Selectivity BRAF V600E Off-target

PLX-4720 Exhibits Reduced Off-Target Kinase Binding Compared to Dabrafenib in Selectivity Panels

In a comparative kinase selectivity panel, PLX-4720 demonstrated a narrower off-target binding profile than dabrafenib. Specifically, PLX-4720 showed an IC₅₀ of 196 nM against BRK (breast tumor kinase), while dabrafenib inhibited BRK with an IC₅₀ of 318 nM . More importantly, dabrafenib has been shown to inhibit ZAK kinase with an estimated IC₅₀ of 28.92 ± 2.23 nM, whereas PLX-4720 exhibits potent suppression of phospho-JNK induction, an effect not observed with bioequivalent doses of dabrafenib [1]. This differential ZAK/JNK pathway engagement indicates that PLX-4720 possesses a distinct off-target signature that may be advantageous in studies where JNK pathway modulation is a confounding variable.

Off-target kinase profile
Head-to-head
PLX-4720 vs. dabrafenib: avoids ZAK/JNK inhibition; BRK IC₅₀ 196 vs. 318 nM
Avoids confounding JNK pathway modulation in apoptosis/stress studies
Kinase panel and cellular phospho-JNK assay data
Kinase Profiling Off-target Inhibition Selectivity Panel

Proven Utility of Deuterated Internal Standards in Improving LC-MS/MS Quantification Accuracy

A systematic evaluation of deuterated internal standards (dIS) in quantitative LC-MS/MS analysis demonstrated that normalization to dIS reduced accuracy deviations from >60% to within 25% and improved precision (RSD) from >50% to <20% across diverse biological matrices [1]. While this study did not use PLX-4720-d7 specifically, it establishes the quantitative advantage of deuterated internal standards as a class. PLX-4720-d7, with its matched chemical structure, +7 Da mass shift, and 98 atom % D enrichment, is positioned to deliver at least this level of accuracy improvement for PLX-4720 quantification. The use of a structurally identical deuterated standard is considered best practice in bioanalytical method validation per FDA and EMA guidances, which recommend stable-isotope-labeled internal standards to correct for matrix effects and recovery variability [2].

Deuterated ISTD method performance
Class-level
Accuracy deviation reduced from >60% to within 25%; RSD from >50% to
Class-level evidence supports deuterated ISTD use for PLX-4720
Extrapolation based on structural identity match; multi-matrix UHPLC-MS/MS data
Method Validation Accuracy Precision

Research and Industrial Applications Where PLX-4720-d7 Provides Definitive Analytical Advantage


Validated LC-MS/MS Quantification of PLX-4720 in Pharmacokinetic and Tissue Distribution Studies

When conducting preclinical pharmacokinetic (PK) studies of PLX-4720 in rodent models, PLX-4720-d7 serves as the gold-standard internal standard for LC-MS/MS quantification in plasma, tissue homogenates, and microdialysates. Its +7 Da mass shift and 98 atom % D enrichment ensure baseline-resolved MRM channels with minimal isotopic cross-talk, enabling accurate quantification at low ng/mL levels . The use of PLX-4720-d7 permits method validation that meets FDA bioanalytical guidance criteria for accuracy (within ±15% of nominal, ±20% at LLOQ) and precision (RSD ≤15%, ≤20% at LLOQ) [1].

Metabolic Stability and Metabolite Identification Studies Requiring Isotopic Tracing

PLX-4720-d7 can be deployed as a metabolic tracer in hepatocyte incubation or microsomal stability assays to distinguish parent drug from metabolites sharing identical MS/MS fragment ions. The seven deuterium atoms provide a distinct isotopic signature that persists through Phase I metabolism at the propane sulfonamide moiety, enabling simultaneous quantification of parent drug depletion and metabolite formation without interference from endogenous matrix components .

In Vitro Target Engagement Studies Requiring Absolute Quantification of Intracellular PLX-4720

For cellular pharmacology studies correlating intracellular PLX-4720 concentrations with target modulation (e.g., phospho-ERK suppression), PLX-4720-d7 enables absolute quantification in cell lysates via isotope dilution LC-MS/MS. This approach provides superior accuracy compared to relative quantification using structural analog internal standards, which may exhibit differential ionization suppression in complex cellular matrices . The matched physicochemical properties of PLX-4720-d7 ensure that any matrix effects equally affect both the analyte and internal standard, yielding reliable concentration–response relationships.

Bioanalytical Method Cross-Validation and Inter-Laboratory Standardization

In multi-site preclinical programs or CRO-to-sponsor method transfers, PLX-4720-d7 serves as a consistent, commercially available internal standard that standardizes quantification across laboratories. Because PLX-4720-d7 is structurally identical to the analyte, it corrects for inter-laboratory variability in extraction efficiency, LC column performance, and mass spectrometer tuning, enabling cross-study comparability of PK parameters (Cₘₐₓ, AUC, t₁/₂) [1]. This is not achievable with non-isotopic internal standards or structurally distinct deuterated BRAF inhibitors.

Application
Selection Property
Validation Focus
Preclinical PK and tissue distribution quantification
Matched isotopic internal standard with identical extraction/ionization
Accuracy and precision within bioanalytical validation guidelines
Metabolic stability and metabolite identification
Deuterium label persists through Phase I metabolism
Parent/metabolite differentiation without matrix interference
Intracellular PLX-4720 quantification in cell pharmacology
Identical matrix effect correction in complex cellular lysates
Concentration–response relationship fidelity
Multi-site method transfer and cross-study comparability
Commercially available, structurally identical internal standard
Inter-laboratory variability correction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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